molecular formula C9H13NO3 B11907616 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one CAS No. 85976-46-1

3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one

Cat. No.: B11907616
CAS No.: 85976-46-1
M. Wt: 183.20 g/mol
InChI Key: ICRLQRSQNJBFEC-UHFFFAOYSA-N
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Description

3-Methoxy-1-oxa-4-azaspiro[45]dec-3-en-2-one is a spiro compound characterized by a unique bicyclic structure that includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The reaction conditions are generally mild, and the process includes steps such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and high-yield. The process optimization focuses on reducing the number of steps and improving the overall yield. For instance, using 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride as starting materials can streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation is a common method for reducing this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines.

Scientific Research Applications

3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites on proteins, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

85976-46-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C9H13NO3/c1-12-7-8(11)13-9(10-7)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

ICRLQRSQNJBFEC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2(CCCCC2)OC1=O

Origin of Product

United States

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